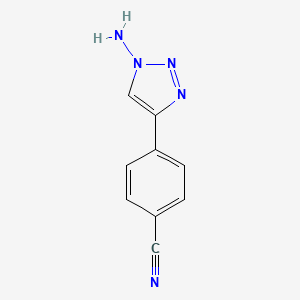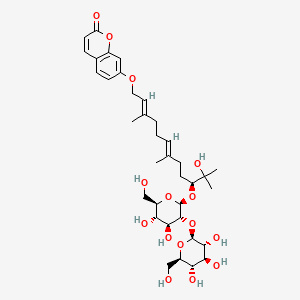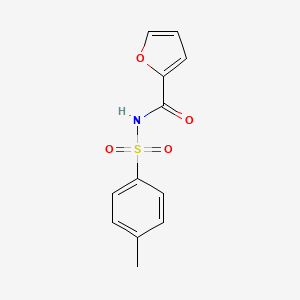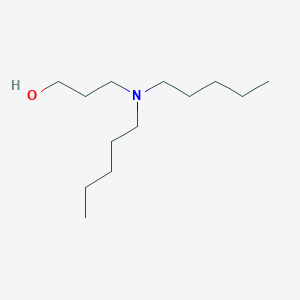
3-(Dipentylamino)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dipentylamino)propan-1-OL is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group and a hydroxyl group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipentylamino)propan-1-OL typically involves the reaction of dipentylamine with an appropriate alkylating agent. One common method is the alkylation of dipentylamine with 3-chloropropan-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Dipentylamino)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3-(Dipentylamino)propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dipentylamino)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)propan-1-OL
- 3-(Diethylamino)propan-1-OL
- 3-(Dipropylamino)propan-1-OL
Uniqueness
3-(Dipentylamino)propan-1-OL is unique due to its longer alkyl chain compared to similar compounds. This structural difference can influence its physicochemical properties, such as solubility, boiling point, and reactivity. Additionally, the longer alkyl chain may affect its interactions with biological molecules, potentially leading to distinct biological activities and applications.
Properties
CAS No. |
53457-87-7 |
|---|---|
Molecular Formula |
C13H29NO |
Molecular Weight |
215.38 g/mol |
IUPAC Name |
3-(dipentylamino)propan-1-ol |
InChI |
InChI=1S/C13H29NO/c1-3-5-7-10-14(12-9-13-15)11-8-6-4-2/h15H,3-13H2,1-2H3 |
InChI Key |
PEOJPNIUFUJIKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


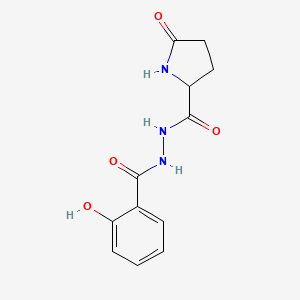
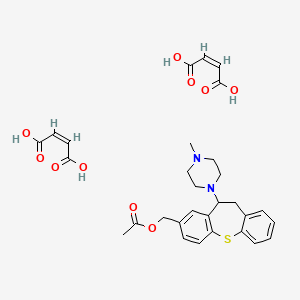
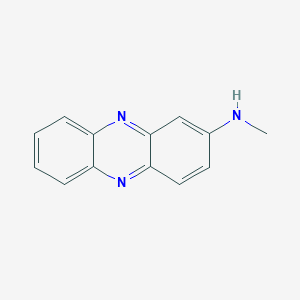

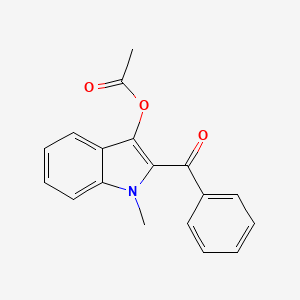
![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
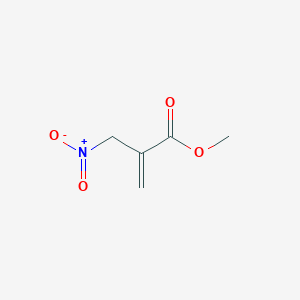


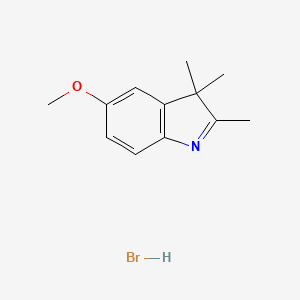
![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
